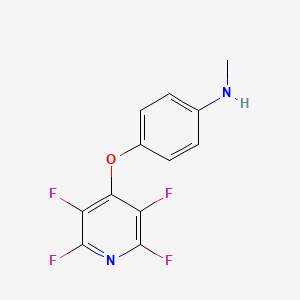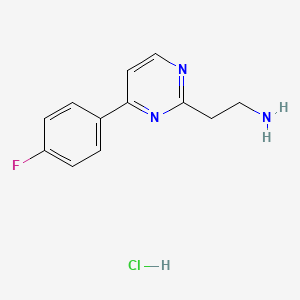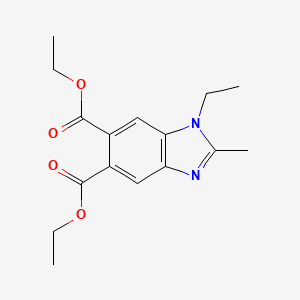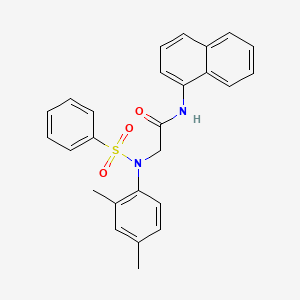
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is a fluorinated aromatic amine compound. The presence of fluorine atoms in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline typically involves the nucleophilic substitution of pentafluoropyridine with an appropriate nucleophile. For instance, the reaction of pentafluoropyridine with N-methylaniline under basic conditions can yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism by which N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: A similar compound with a methyl group instead of the N-methyl-4-oxyaniline moiety.
3,5-Difluoro-4-methyl-6-(2-propoxy-ethylamino)-pyridin-2-yloxy-benzamidine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is unique due to the presence of both the N-methyl-4-oxyaniline and the tetrafluoropyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
672887-35-3 |
|---|---|
Fórmula molecular |
C12H8F4N2O |
Peso molecular |
272.20 g/mol |
Nombre IUPAC |
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H8F4N2O/c1-17-6-2-4-7(5-3-6)19-10-8(13)11(15)18-12(16)9(10)14/h2-5,17H,1H3 |
Clave InChI |
QNTVJUDODDAUOK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)OC2=C(C(=NC(=C2F)F)F)F |
Solubilidad |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)


![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)

